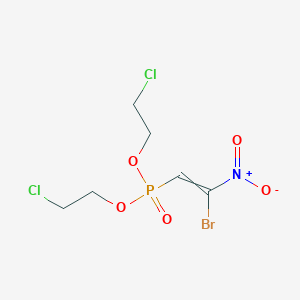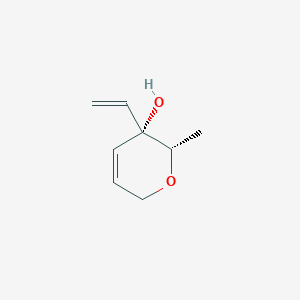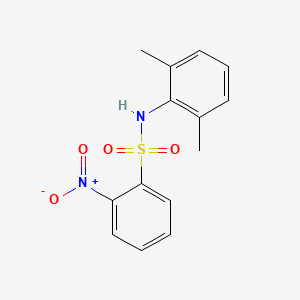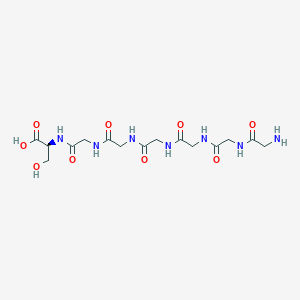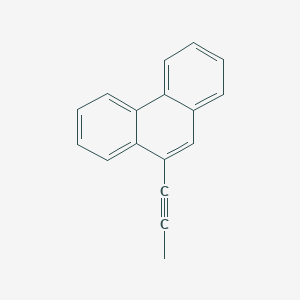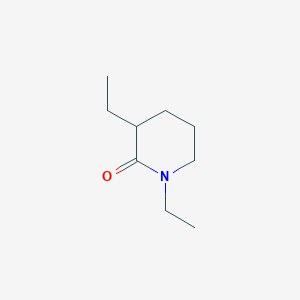
1,3-Diethylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethylpiperidin-2-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethylpiperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diethylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired piperidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted piperidinones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3-Diethylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products
Mecanismo De Acción
The mechanism of action of 1,3-Diethylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
1,3-Dimethylpiperidin-2-one: A similar compound with methyl groups instead of ethyl groups.
2,6-Diethylpiperidin-4-one: Another derivative with different substitution patterns
Uniqueness
1,3-Diethylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl groups provide different steric and electronic effects compared to other similar compounds, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
321746-33-2 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1,3-diethylpiperidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-3-8-6-5-7-10(4-2)9(8)11/h8H,3-7H2,1-2H3 |
Clave InChI |
DAUWWJCGVBCLKR-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCN(C1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



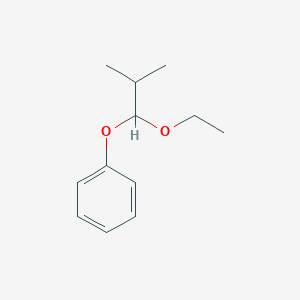

![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
